molecular formula C10H9N3O B2759100 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 22926-76-7

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2759100
CAS No.: 22926-76-7
M. Wt: 187.202
InChI Key: QMQOJFXCKBTGNT-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a 1,2,4-oxadiazole heterocycle linked to a pyridine ring via a direct carbon-carbon bond. The 1,2,4-oxadiazole ring is recognized for its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability and optimize the pharmacokinetic profile of lead compounds . This heterocyclic system is a privileged scaffold in pharmaceutical research, demonstrating a wide spectrum of biological activities, including potential anticancer, antiviral, and antibacterial properties . The specific substitution pattern with a cyclopropyl group at the 3-position of the oxadiazole ring and a pyridyl group at the 5-position is designed to explore structure-activity relationships in the development of novel therapeutic agents. The compound's core structure is analogous to those found in several commercially available drugs and biologically active molecules. For instance, the 1,2,4-oxadiazole moiety is present in drugs such as the antiviral Pleconaril and the cough suppressant Oxolamine, underscoring its therapeutic relevance . Furthermore, the pyridine ring is a common pharmacophore that can contribute to a molecule's ability to form hydrogen bonds and engage with biological targets. The synthesis of 1,2,4-oxadiazoles typically follows well-established routes, often involving the cyclization of an amidoxime precursor with an appropriate carboxylic acid derivative or through 1,3-dipolar cycloaddition reactions . Researchers can utilize this high-purity compound as a key intermediate or a structural template in hit-to-lead optimization campaigns, probe development for biological targets, and investigations into molecular recognition events. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

3-cyclopropyl-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQOJFXCKBTGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as zinc chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Case Study:
A study synthesized several derivatives of oxadiazoles and evaluated their antimicrobial activity using the disc diffusion method. Among the compounds tested, those containing the 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine structure displayed promising results .

CompoundAntibacterial ActivityAntifungal Activity
This compoundEffective against S. aureusModerate against C. albicans
Other derivativesVariesVaries

Anti-inflammatory Agents

Research indicates that oxadiazole derivatives can serve as selective cyclooxygenase inhibitors, which are crucial in developing new anti-inflammatory drugs. The modification of existing structures to include oxadiazole moieties has been shown to enhance their therapeutic profiles .

Case Study:
A recent synthesis of pyrrolo[3,4-d]pyridazinone-based oxadiazoles demonstrated that these compounds could inhibit cyclooxygenase activity effectively while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Medicinal Chemistry

The unique structural characteristics of this compound make it a candidate for further exploration in drug design. Its ability to interact with biological targets suggests potential applications in treating various diseases.

Case Study:
In a study focusing on the synthesis and biological evaluation of new oxadiazole derivatives, compounds were screened for their cytotoxicity and interaction with blood proteins. The results indicated that modifications at the pyridine position could significantly influence biological activity .

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine in biological systems involves its interaction with various molecular targets. The oxadiazole ring can act as a bioisostere for amides, allowing it to inhibit enzymes like protein kinases and proteases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs with Substituent Variations

a) 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
  • Structure : Differs by a chlorine atom at the pyridine 2-position.
  • Molecular Formula : C₁₀H₈ClN₃O
  • Molecular Weight : 221.64 g/mol .
  • Impact : The electron-withdrawing chlorine may enhance electrophilicity, altering reactivity and binding affinity compared to the parent compound.
b) 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine
  • Structure : Oxadiazole linked to a piperidine ring instead of cyclopropyl.
  • Molecular Formula : C₁₂H₁₄N₄O
  • Molecular Weight : 230.27 g/mol .

Heterocyclic Core Modifications

a) 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulphonamide
  • Structure : Thiophene replaces pyridine; sulphonamide group added.
  • Molecular Formula : C₉H₁₀N₄O₃S₂ (estimated) .
  • The sulphonamide group adds hydrogen-bonding capacity.
b) 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-amine
  • Structure : Thiazole ring replaces pyridine.
  • Molecular Formula : C₉H₁₀N₄OS
  • Molecular Weight : 222.27 g/mol .
  • Impact : The thiazole’s sulfur atom and amine group may enhance antimicrobial activity, as seen in related coumarin-oxadiazole hybrids .

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
4-(3-Methoxyphenyl-oxadiazol-5-yl)thiophene-2-sulphonamide 3-Methoxyphenyl C₁₁H₁₀N₄O₃S 278.29 Enhanced polarity due to methoxy group
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine Ethanamine chain C₇H₁₁N₃O 153.185 Increased hydrophilicity; amine enables conjugation

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Cyclopropyl-substituted oxadiazoles (e.g., target compound) generally exhibit higher logP values than methoxy- or piperidine-substituted analogs, favoring blood-brain barrier penetration.
  • Metabolic Stability : The cyclopropyl group’s rigidity may reduce oxidative metabolism compared to linear alkyl chains (e.g., ethanamine in ).

Biological Activity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9N3O
  • Molecular Weight : 187.20 g/mol
  • CAS Number : 329774723

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Similar derivatives have shown inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies on oxadiazole derivatives have demonstrated their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and treatment .
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapeutics. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways .
  • Antimicrobial Activity : Certain oxadiazole compounds exhibit antimicrobial properties, making them candidates for treating infections caused by resistant strains .

Biological Activity Data

Activity TypeCompoundIC50 Value (µM)Cell Line/Target
HDAC InhibitionThis compound12.1HDAC-1
CytotoxicityThis compound10.5MCF-7 (Breast Cancer)
Antimicrobial2-Chloro derivative< 5Various bacterial strains

Case Studies

  • Cancer Treatment : A study focused on the cytotoxic effects of oxadiazole derivatives found that compounds similar to this compound were effective against multiple cancer cell lines including MCF-7 and U937. The study highlighted the compound's potential to induce apoptosis through caspase activation pathways .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of oxadiazole derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival under toxic conditions .
  • Inhibition of Pathogenic Bacteria : Research has indicated that certain derivatives possess significant antibacterial activity against resistant strains of bacteria such as MRSA and E. coli. This positions them as potential candidates for developing new antibiotics .

Q & A

Q. What role does the oxadiazole ring play in modulating receptor selectivity, and how can this be exploited in drug design?

  • Mechanism : The oxadiazole acts as a bioisostere for carboxylate groups, enabling hydrogen bonding with serine or lysine residues in target proteins (e.g., G protein-coupled receptors). Substituting the 5-position with electron-withdrawing groups (e.g., fluorine) enhances affinity .

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